molecular formula C23H24ClNO2 B15154113 N-{2-[(2-chlorobenzyl)oxy]-3-ethoxybenzyl}-4-methylaniline

N-{2-[(2-chlorobenzyl)oxy]-3-ethoxybenzyl}-4-methylaniline

Cat. No.: B15154113
M. Wt: 381.9 g/mol
InChI Key: XXWQIDGFNFZNBA-UHFFFAOYSA-N
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Description

N-({2-[(2-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYL)-4-METHYLANILINE is an organic compound with a complex structure that includes a chlorophenyl group, a methoxy group, an ethoxy group, and a methyl group attached to an aniline base

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({2-[(2-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYL)-4-METHYLANILINE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-chlorobenzyl chloride with 3-ethoxyphenol in the presence of a base to form 2-[(2-chlorophenyl)methoxy]-3-ethoxybenzene. This intermediate is then reacted with 4-methylaniline under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-({2-[(2-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYL)-4-METHYLANILINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amines or reduce other functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Conditions for substitution reactions may involve the use of bases or acids to facilitate the replacement of functional groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

N-({2-[(2-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYL)-4-METHYLANILINE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including its effects on various biological pathways.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-({2-[(2-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYL)-4-METHYLANILINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({2-[(2-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYL)-4-METHYLANILINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C23H24ClNO2

Molecular Weight

381.9 g/mol

IUPAC Name

N-[[2-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]methyl]-4-methylaniline

InChI

InChI=1S/C23H24ClNO2/c1-3-26-22-10-6-8-18(15-25-20-13-11-17(2)12-14-20)23(22)27-16-19-7-4-5-9-21(19)24/h4-14,25H,3,15-16H2,1-2H3

InChI Key

XXWQIDGFNFZNBA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1OCC2=CC=CC=C2Cl)CNC3=CC=C(C=C3)C

Origin of Product

United States

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